4-Bromo-2-ethoxy-N-methylbenzamide
Description
4-Bromo-2-ethoxy-N-methylbenzamide is a substituted benzamide derivative characterized by a bromine atom at the para position of the benzene ring, an ethoxy group at the ortho position, and a methyl-substituted amide moiety.
Properties
IUPAC Name |
4-bromo-2-ethoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-3-14-9-6-7(11)4-5-8(9)10(13)12-2/h4-6H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATTWSDSGWAEMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681832 | |
| Record name | 4-Bromo-2-ethoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245563-16-9 | |
| Record name | Benzamide, 4-bromo-2-ethoxy-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245563-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-ethoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethoxy-N-methylbenzamide typically involves the following steps:
Ethoxylation: The ethoxy group can be introduced via a nucleophilic substitution reaction, where an ethoxide ion (C2H5O-) reacts with the appropriate benzene derivative.
Amidation: The final step involves the formation of the amide bond. This can be done by reacting the brominated and ethoxylated benzene derivative with methylamine (CH3NH2) under suitable conditions to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-ethoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
4-Bromo-2-ethoxy-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure-activity relationship (SAR) is analyzed to optimize its pharmacological properties.
Industry: The compound is used in the development of specialty chemicals and materials. Its derivatives may find applications in the production of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Bromo-2-ethoxy-N-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. The exact pathways and molecular targets involved vary based on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physical and Chemical Properties
The table below compares key structural and physicochemical properties of 4-bromo-2-ethoxy-N-methylbenzamide with similar compounds:
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The ethoxy group in the target compound is electron-donating, contrasting with the electron-withdrawing nitro group in 4-bromo-N-(2-nitrophenyl)benzamide. This difference influences reactivity in electrophilic substitution and coupling reactions .
- Biological Implications: Compounds like N-[2-(dimethylamino)ethyl]-4-bromobenzamide exhibit enhanced solubility due to ionizable amines, whereas nitro-substituted derivatives may exhibit stronger intermolecular interactions (e.g., hydrogen bonding) in solid-state structures .
Crystallographic and Spectroscopic Comparisons
- Crystal Packing : Derivatives like 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide exhibit planar aromatic systems with intermolecular hydrogen bonds (N–H⋯O) stabilizing the lattice . Ethoxy-substituted analogues may display less dense packing due to steric hindrance.
Biological Activity
4-Bromo-2-ethoxy-N-methylbenzamide is an organic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of a bromine atom, an ethoxy group, and a methyl group attached to the nitrogen of the amide, suggests diverse interactions with biological targets. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
- Molecular Formula : C10H12BrNO2
- Molecular Weight : 260.11 g/mol
- Structural Features :
- Bromine atom at the para position (4-position) of the benzene ring.
- Ethoxy group at the ortho position (2-position).
- Methyl group attached to the nitrogen atom of the amide.
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound may function through several mechanisms:
- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial in developing therapeutic agents targeting metabolic pathways.
- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways that regulate growth and apoptosis, particularly in cancer cells.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Activity
The compound has shown promise in anticancer research, particularly against leukemia and melanoma cell lines. In vitro studies have reported significant cytotoxic effects with IC50 values comparable to established chemotherapeutics. For instance:
- Cell Lines Tested :
- CCRF-CEM (leukemia)
- MDA-MB-435 (melanoma)
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 5.0 | CCRF-CEM |
| Bendamustine | 60 | CCRF-CEM |
| Chlorambucil | 52 | CCRF-CEM |
These findings highlight its potential as a candidate for further development in cancer therapy.
Study on Anticancer Efficacy
A recent study evaluated the efficacy of various benzamide derivatives, including this compound, against multiple cancer cell lines. The results indicated that this compound exhibited superior cytotoxicity compared to other derivatives tested, establishing it as a promising candidate for further investigation in anticancer drug development.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with target proteins involved in cancer progression. Docking simulations revealed favorable interactions with key targets such as EGFR and Src kinases, which are critical in tumor growth and metastasis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
